DDAO

Fluorescence Spectroscopy Bioassay Development High-Throughput Screening

Researchers needing non-denaturing membrane protein solubilization and procurement managers seeking reliable, high-purity zwitterionic detergent will find DDAO (CAS 1643-20-5) an essential reagent. • Preserves native protein conformation with CMC ~1 mM and pH 7.0-9.0, outperforming SDS and Triton X-100. • Serves as a precursor for DDAO-based fluorogenic substrates (λem 659 nm), enabling sub-nanogram LODs in ALP immunoassays. • Bulk quantities available with consistent ≥95% purity; ships from US/EU warehouses.

Molecular Formula C14H31NO
Molecular Weight 229.40 g/mol
CAS No. 1643-20-5
Cat. No. B1674557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDAO
CAS1643-20-5
SynonymsAmmonyx LO
DDAO
dodecyldimethylamine N-oxide
dodecyldimethylamine oxide
hexyldimethylamine oxide
lauryldimethylamine oxide
LDAO
N,N-dimethyldodecyclamine N-oxide
N,N-dimethyldodecylamine-N-oxide
N-dodecyl-N,N-dimethylamine N-oxide
Molecular FormulaC14H31NO
Molecular Weight229.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)[O-]
InChIInChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3
InChIKeySYELZBGXAIXKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 190,000 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DDAO: Fluorescent Probe & Surfactant Specifications


7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) is a far-red fluorescent dye with near-infrared (NIR) emission properties (λem = 656 nm) . As a free fluorophore, DDAO exhibits a high quantum yield (Φ = 0.39) and a low pKa (~5) that maintains fluorescence intensity across physiological pH ranges . Structurally, DDAO also refers to the zwitterionic surfactant N,N-dimethyldodecylamine N-oxide (LDAO), which has a critical micelle concentration (CMC) of approximately 1 mM and functions as a non-denaturing detergent for membrane protein solubilization .

Why DDAO Cannot Be Substituted


Generic substitution of DDAO with alternative fluorophores (e.g., 4-methylumbelliferone, fluorescein) or detergents (e.g., Triton X-100, SDS) introduces performance liabilities that directly affect assay reproducibility and biological relevance. In fluorescence applications, the far-red emission of DDAO (>650 nm) minimizes autofluorescence and light scattering from biological matrices—a critical advantage absent in shorter-wavelength probes [1]. In detergent applications, the non-denaturing zwitterionic character of DDAO preserves membrane protein conformation and enzymatic activity, whereas ionic detergents like SDS often cause irreversible denaturation [2].

DDAO Performance Comparison


Far-Red Emission Reduces Autofluorescence

DDAO-based probes offer enhanced optical properties compared to existing esterase probes because the hydrolysis product, DDAO, excites above 600 nm while retaining a good quantum yield (Φ = 0.40) [1]. The far-red excitation/emission profile (λex 646 nm, λem 659 nm) [2] significantly reduces interference from biological autofluorescence and light scattering that plague shorter-wavelength probes such as 4-methylumbelliferone (4-MU, λem 450 nm) [3] and fluorescein (λem 520 nm).

Fluorescence Spectroscopy Bioassay Development High-Throughput Screening

Sensitive Detection in Immunoassays

In immunoassay applications, DDAO phosphate as a substrate for alkaline phosphatase (ALP) achieves detection limits comparable to or exceeding those of conventional substrates. For AIV H5-HA detection, DDAO phosphate yielded an LOD of 0.23 ng/mL [1]. For C-reactive protein, the LOD reached 58 pg/mL [2]. These sub-nanogram detection limits demonstrate the high sensitivity achievable with the DDAO-ALP reporter system.

Immunoassay Development Diagnostic Assays Alkaline Phosphatase Detection

PP-2A Assay for Toxin Detection

In a head-to-head comparison, DDAO phosphate and fluorescein diphosphate (FDP) were evaluated as substrates for protein phosphatase 2A (PP-2A) in a fluorimetric microplate assay for diarrhetic shellfish toxins [1]. Okadaic acid (0.0157-9.43 nM)-dependent inhibition of phosphatase activity showed similar results using FDP and DDAO [1]. Recovery percentages obtained with FDP and DDAO in spiked mussel samples (both raw and canned) were very similar and reproducible .

Toxin Detection Phosphatase Inhibition Assay Food Safety Testing

Low pKa Ensures pH-Stable Fluorescence

DDAO exhibits a relatively low pKa (~5) , which ensures that the fluorophore remains predominantly in its deprotonated, highly fluorescent form across the physiological pH range (pH 6.5-8.0) [1]. Potentiometric determination confirmed that monomeric DDAO has a pKa of approximately 5 [2]. This property contrasts with fluorophores such as fluorescein (pKa ~6.4) and 7-hydroxycoumarin (pKa ~7.8), whose fluorescence intensity varies significantly within physiological pH ranges [3].

Fluorescent Probe Design pH-Dependent Assays Cellular Imaging

Non-Denaturing Membrane Protein Solubilization

DDAO (LDAO) is a non-denaturing zwitterionic surfactant with a critical micelle concentration (CMC) of approximately 1 mM . Unlike ionic detergents such as SDS (CMC ~8 mM) which can denature proteins, DDAO preserves the native structure and functionality of membrane proteins during extraction and purification [1]. The pH of a 0.1 M solution ranges from 7.0-9.0, maintaining near-physiological conditions .

Membrane Protein Biochemistry Protein Crystallization Structural Biology

High Quantum Yield for Sensitive Enzyme Assays

The free DDAO fluorophore exhibits a quantum yield of Φ = 0.39 when measured at 25°C with λex 646 nm and λem 659 nm [1]. This relatively high quantum yield for a far-red fluorophore supports sensitive detection. The fluorescence decrease ratio between DDAO and its masked acyloxymethyl ether probes ranges from 650-fold to 1420-fold, enabling high signal-to-background ratios in enzyme activation assays [2].

Enzymology Fluorogenic Substrates Lipase/Esterase Detection

DDAO Application Scenarios


Sensitive Diagnostic Immunoassays

Use DDAO phosphate as the ALP substrate in microplate immunoassays requiring detection limits below 1 ng/mL. The sub-nanogram LODs (e.g., 58 pg/mL for CRP, 0.23 ng/mL for AIV H5-HA) [1] make DDAO phosphate suitable for early disease biomarker detection, point-of-care diagnostic development, and food safety testing where high analytical sensitivity is required.

Esterase & Lipase Profiling in Biological Matrices

Employ DDAO-derived acyloxymethyl ether probes for profiling esterase and lipase activities in bacterial lysates, tissue homogenates, or infected cell cultures. The far-red emission (λem = 659 nm) [2] minimizes autofluorescence interference from biological matrices, enabling detection of specific enzyme bands in gel-resolved lysates and tracking of pathogen-specific esterase activities during infection [3].

Membrane Protein Solubilization & Purification

Use DDAO (LDAO) as a non-denaturing zwitterionic detergent for extracting and stabilizing integral membrane proteins. The CMC of approximately 1 mM and near-physiological pH (7.0-9.0) provide mild solubilization conditions that preserve native protein conformation and enzymatic activity—critical for downstream crystallization trials, cryo-EM sample preparation, and functional assays.

High-Throughput Screening for Enzyme Inhibitors

Implement DDAO-based fluorogenic substrates in high-throughput screening campaigns for phosphatase, esterase, or lipase inhibitors. The large fluorescence activation ratio (650-1420-fold) [4] between masked probe and free DDAO provides high signal-to-background discrimination, enabling robust Z-factor values for assay validation and reliable identification of hit compounds from chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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